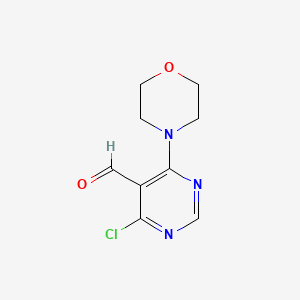

4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde

Description

4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde is a pyrimidine derivative with a molecular formula of C₉H₁₀ClN₃O₂ and a molecular weight of 227.65 g/mol (CAS: 54503-94-5) . It features a pyrimidine core substituted with a chloro group at position 4, a morpholino ring at position 6, and a formyl (carbaldehyde) group at position 3. The morpholino substituent, a six-membered ring containing oxygen and nitrogen, enhances solubility and modulates electronic properties, making this compound valuable in medicinal chemistry and as a synthetic intermediate .

Properties

IUPAC Name |

4-chloro-6-morpholin-4-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-8-7(5-14)9(12-6-11-8)13-1-3-15-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFLPSPKKFXHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NC=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392192 | |

| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54503-94-5 | |

| Record name | 4-Chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54503-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde typically involves the reaction of 4-chloro-5-formylpyrimidine with morpholine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde exhibits significant anticancer properties. It acts as an inhibitor of receptor tyrosine kinases, particularly c-Met, which is implicated in various hyperproliferative disorders including cancer. The modulation of c-Met activity has been linked to tumor growth and invasion, making this compound a candidate for cancer treatment .

Case Study: c-Met Inhibition

- Objective : To evaluate the efficacy of this compound as a c-Met inhibitor.

- Methodology : In vitro assays demonstrated that the compound effectively inhibited c-Met activity, leading to reduced proliferation of cancer cell lines.

- Results : The compound showed IC50 values indicative of potent inhibition, suggesting its potential as a therapeutic agent against tumors with activated c-Met signaling.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives of pyrimidine compounds can exhibit significant antibacterial effects, particularly against Gram-negative bacteria like E. coli.

Case Study: Antibacterial Activity

- Objective : To assess the antibacterial properties of derivatives containing the pyrimidine structure.

- Methodology : Minimum inhibitory concentration (MIC) tests were conducted on various bacterial strains.

- Results : Compounds similar to this compound demonstrated MIC values as low as 5 μM against E. coli, indicating strong antibacterial potential .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity.

| Synthesis Route | Intermediate Compounds | Yield (%) | Remarks |

|---|---|---|---|

| Reaction with amines | Morpholine derivatives | 70% | Improved solubility and bioavailability |

| Substitution reactions | Novel pyrimidine analogs | 65% | Potential for enhanced anticancer activity |

Mechanism of Action

The mechanism of action of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde involves its ability to form covalent bonds with specific molecular targets. This compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₉H₁₀ClN₃O₂ | 227.65 | 54503-94-5 | Cl (C4), morpholino (C6), CHO (C5) |

| 4,6-Dichloro-5-pyrimidinecarbaldehyde | C₅H₂Cl₂N₂O | 176.99 | 5305-40-8 | Cl (C4, C6), CHO (C5) |

| 4-Amino-6-chloro-5-pyrimidinecarbaldehyde | C₅H₄ClN₃O | 157.56 | N/A | NH₂ (C4), Cl (C6), CHO (C5) |

| 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile | C₆HClF₃N₃ | 207.54 | 1402551-79-4 | Cl (C4), CF₃ (C6), CN (C5) |

| 4-Chloro-6-[cyclopentylmethyl(methyl)amino]pyrimidine-5-carbaldehyde | C₁₂H₁₇ClN₄O | 280.75 | N/A | Cl (C4), cyclopentylmethyl(methyl)amino (C6), CHO (C5) |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The morpholino group (electron-donating) in the parent compound contrasts with the trifluoromethyl (CF₃, electron-withdrawing) group in the carbonitrile analog, which reduces electron density at the pyrimidine core and alters reactivity .

- Solubility: Morpholino and amino substituents enhance water solubility compared to lipophilic groups like CF₃ or cyclopentylmethyl .

- Aldehyde Reactivity : All compounds retain the aldehyde group at C5, enabling nucleophilic addition reactions, but steric hindrance from bulkier substituents (e.g., cyclopentylmethyl) may slow kinetics .

Biological Activity

4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde (CAS 54503-94-5) is a synthetic compound belonging to the pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀ClN₃O₂, with a molecular weight of 227.65 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom and a morpholine group, which contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to form covalent bonds with specific molecular targets, particularly nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of stable adducts that inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research and drug development .

Inhibition of Kinases

Research has indicated that this compound exhibits significant inhibitory activity against various kinases, particularly cyclin-dependent kinases (CDKs). CDKs play crucial roles in cell cycle regulation, and their dysregulation is associated with numerous cancers. The compound has been studied for its potential as an anticancer agent , particularly in tumors characterized by CDK overexpression .

Case Studies

- In Vitro Studies : In laboratory settings, this compound was tested against several cancer cell lines, including breast and colorectal cancers. The compound demonstrated IC₅₀ values in the low micromolar range, indicating potent growth inhibition .

- Xenograft Models : Animal studies using xenograft models of human tumors showed that treatment with this compound resulted in significant tumor growth suppression. The mechanism was attributed to G1 phase cell cycle arrest and reduced expression of proliferative markers such as Ki-67.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Chloro-5-formylpyrimidine | Precursor | Building block for synthesis |

| 6-Morpholino-5-pyrimidinecarbaldehyde | Analog | Different reactivity |

| PD-0332991 (Palbociclib) | CDK4/6 Inhibitor | Highly selective for CDK4/6 |

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : Investigated as a potential therapeutic agent for various cancers due to its kinase inhibition properties.

- Biochemical Studies : Used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds .

- Synthetic Chemistry : Serves as a versatile building block for the synthesis of more complex organic molecules.

Q & A

Q. What are the common synthetic routes for 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of chloro-pyrimidine intermediates with morpholine, followed by formylation at the 5-position. For example, β-formylaroylketene dithioacetals can serve as precursors for pyrimidine-5-carbaldehydes under acidic conditions . Reaction optimization should focus on:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance substitution efficiency.

- Temperature control : Maintain 80–100°C during morpholine addition to avoid side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify morpholine protons (δ 3.6–3.8 ppm) and aldehyde protons (δ 9.8–10.2 ppm). Chlorine substituents deshield adjacent carbons (C4: δ 160–165 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 242.05 (theoretical for C₁₀H₁₁ClN₃O₂) .

- IR spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and morpholine C-N-C vibrations (~1100 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Kinase inhibitor design : The morpholine and aldehyde groups enable covalent binding to ATP-binding pockets (e.g., EGFR or PI3K kinases).

- Intermediate for heterocyclic derivatives : The aldehyde moiety facilitates condensation with amines/hydrazines to generate Schiff bases or imidazoles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic vs. computational data for this compound’s conformation?

- Methodological Answer :

- X-ray crystallography : Compare experimental bond angles (e.g., C5-aldehyde torsion angle) with DFT-optimized structures. Discrepancies often arise from crystal packing forces .

- Dynamic NMR : Probe rotational barriers of the morpholine ring to assess flexibility in solution vs. solid state .

- Validation : Use software like Mercury (CCDC) to analyze intermolecular interactions (e.g., C–H⋯O contacts) influencing conformation .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer :

- Stabilization : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent aldehyde oxidation.

- Additives : Include radical scavengers (e.g., BHT) at 0.1% w/w to inhibit free radical-mediated degradation .

- Purity monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track aldehyde-to-acid conversion over time .

Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura coupling : The chloro group at C4 activates the pyrimidine ring for Pd-catalyzed coupling. Electron-withdrawing groups (e.g., –NO₂) at C6 reduce reactivity by depleting electron density .

- DFT calculations : Compute Fukui indices to predict nucleophilic/electrophilic sites. The aldehyde group shows high electrophilicity (f⁻ > 0.1) .

Data-Driven Analysis

Q. How to interpret conflicting bioactivity data in kinase inhibition assays?

- Methodological Answer :

- Assay conditions : Adjust ATP concentrations (e.g., 1–100 µM) to account for competitive binding.

- Control experiments : Test stability of the compound in assay buffers (pH 7.4, 37°C) via LC-MS to rule out hydrolysis .

- Structural analogs : Compare IC₅₀ values with 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine (VQB) to isolate morpholine-specific effects .

Q. What green chemistry approaches are viable for scaling up synthesis?

- Methodological Answer :

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental impact .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling steps .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClN₃O₂ | |

| Exact Mass | 242.0462 g/mol | |

| HPLC Retention Time (C18) | 6.8 min (70:30 ACN/H₂O) | |

| Thermal Decomposition Onset | 180°C (TGA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.